N-(3-iodophenyl)cyclopropanecarboxamide

Description

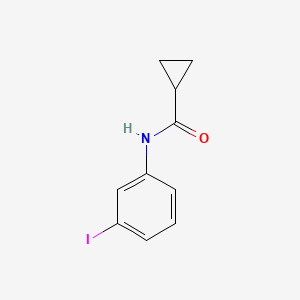

N-(3-Iodophenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by an iodine atom at the 3-position of the phenyl ring. Cyclopropane rings are known for their angular strain, which can enhance reactivity and influence molecular interactions in biological systems. The iodine substituent contributes to unique electronic and steric properties, making this compound a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H10INO |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

N-(3-iodophenyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C10H10INO/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5H2,(H,12,13) |

InChI Key |

AYKPIAZBXBVISH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

- Substituent : Bromine at the 3-position.

- Synthesis : Prepared via procedure A (carboxylic acid + diethylamine), yielding 77% as a crystalline solid (mp 102.2–102.5°C) .

- Key Differences : Bromine’s lower electronegativity and larger atomic radius compared to iodine may reduce steric hindrance and alter binding affinity in biological targets.

Cyprofuram (N-(3-Chlorophenyl)-N-(2-oxotetrahydro-3-furanyl)cyclopropanecarboxamide)

- Substituent : Chlorine at the 3-position; additional tetrahydrofuran moiety.

- Application : Registered as a pesticide, highlighting how halogen choice (Cl vs. I) and auxiliary groups dictate agrochemical vs. pharmaceutical utility .

N-(3-Aminophenyl)cyclopropanecarboxamide

- Substituent: Amino group at the 3-position.

Heterocyclic and Complex Substituents

N-(Thiazol-2-yl)cyclopropanecarboxamide

- Substituent : Thiazole ring instead of phenyl.

- Activity : Exhibits fungicidal properties, demonstrating that heterocycles can redirect applications from halogenated analogs .

N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

- Substituent : Benzodiazepine fused ring system.

N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives

Functional Group Variations

N-(3-Acetylphenyl)cyclopropanecarboxamide

- Substituent : Acetyl group at the 3-position.

- Properties : Molecular weight 203.24 g/mol; the electron-withdrawing acetyl group may reduce nucleophilicity compared to iodine’s polarizable nature .

N-[3-(Aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Data Tables

Research Findings and Trends

- Halogen Effects : Iodine’s large size and polarizability may enhance binding to hydrophobic pockets in enzymes, whereas smaller halogens (Cl, Br) favor different steric interactions .

- Therapeutic Potential: Sulfonyl and heterocyclic derivatives show diverse targets (e.g., CFTR, GSK-3β), while halogenated analogs are understudied in medicinal contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.